![molecular formula C16H18N2O2S B2676984 N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-3-carboxamide CAS No. 2034456-11-4](/img/structure/B2676984.png)
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-3-carboxamide
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Description
“N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-3-carboxamide” is a complex organic compound. It contains a pyridine ring, a tetrahydropyran ring, and a thiophene ring, all of which are common structures in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The tetrahydropyran ring is a six-membered ring with one oxygen atom . The pyridine ring is a six-membered ring with one nitrogen atom . The thiophene ring is a five-membered ring with one sulfur atom .Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
Synthesis and Reactivity of Thiophene Derivatives
Studies have demonstrated the synthesis and reactivity of thiophene derivatives towards various nitrogen nucleophiles, yielding a range of heterocyclic compounds. For example, the work by Mohareb et al. (2004) on thiophenylhydrazonoacetates has shown the potential to create diverse pyrazole, isoxazole, and pyrimidine derivatives, indicating the versatility of thiophene compounds in heterocyclic synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Another study by the same group explored the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates to yield polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, further emphasizing the utility of thiophene-based compounds in synthesizing complex heterocycles (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antisecretory and Antiulcer Activities
Research into the biological activity of thiophene derivatives has highlighted their potential in medical applications. Aloup et al. (1987) synthesized new thioamide derivatives of 2-(2-pyridyl)tetrahydrothiophene-2-carbothioamide and related compounds, evaluating their antisecretory and antiulcer activities. This study reveals the pharmacological potential of thiophene derivatives, demonstrating significant activities compared to cimetidine, a well-known antisecretory drug (Aloup, Bouchaudon, Farge, James, Deregnaucourt, & Hardy-Houis, 1987).
Catalysis and Synthesis Efficiency
In the field of catalysis, Shehab and El-Shwiniy (2018) utilized nanoparticles of manganese oxides as efficient catalysts for the synthesis of pyrano[2,3-d]pyrimidine derivatives, highlighting the role of thiophene derivatives in facilitating novel synthetic routes. Their work underscores the importance of thiophene derivatives in enhancing the efficiency and eco-friendliness of chemical synthesis processes (Shehab & El-Shwiniy, 2018).
properties
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c19-16(14-5-9-21-11-14)18-15(12-3-7-20-8-4-12)13-2-1-6-17-10-13/h1-2,5-6,9-12,15H,3-4,7-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEICLREKAVZCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-3-carboxamide |
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